molecular formula C10H16O2 B13956618 2-(2-Oxopropyl)cycloheptanone CAS No. 61154-45-8

2-(2-Oxopropyl)cycloheptanone

Cat. No.: B13956618
CAS No.: 61154-45-8
M. Wt: 168.23 g/mol
InChI Key: UJSZNPKZSFYPBL-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)cycloheptanone is a cycloheptanone derivative featuring a 2-oxopropyl substituent at the second position of the seven-membered ketone ring. Cycloheptanone itself is a cyclic ketone with applications in organic synthesis and industrial processes, characterized by its volatility and flammability .

Properties

IUPAC Name

2-(2-oxopropyl)cycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(11)7-9-5-3-2-4-6-10(9)12/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSZNPKZSFYPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337136
Record name Cycloheptanone, 2-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61154-45-8
Record name Cycloheptanone, 2-(2-oxopropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopropyl)cycloheptanone can be achieved through several methods. One common approach involves the reaction of cycloheptanone with an appropriate reagent to introduce the oxopropyl group. For instance, the reaction of cycloheptanone with a halogenated propyl compound under basic conditions can yield 2-(2-Oxopropyl)cycloheptanone .

Industrial Production Methods

Industrial production methods for 2-(2-Oxopropyl)cycloheptanone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopropyl)cycloheptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2-(2-Hydroxypropyl)cycloheptanone.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-Oxopropyl)cycloheptanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Oxopropyl)cycloheptanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can lead to the formation of different products, depending on the specific enzymes and conditions involved .

Comparison with Similar Compounds

Cycloheptanone (Parent Compound)

Cycloheptanone serves as the foundational structure for 2-(2-Oxopropyl)cycloheptanone. Key differences include:

  • Molecular Weight : The 2-oxopropyl group increases molecular weight by ~72 g/mol (C₃H₄O), altering volatility.
  • Solubility: Cycloheptanone is sparingly soluble in water but miscible with organic solvents . The polar 2-oxopropyl group may enhance water solubility slightly.
  • Applications: Cycloheptanone is used as a solvent and intermediate; its derivative may exhibit enhanced reactivity in nucleophilic additions due to increased steric bulk.

Table 1: Physical Properties Comparison

Property Cycloheptanone 2-(2-Oxopropyl)cycloheptanone (Inferred)
Molecular Weight (g/mol) 112.17 ~184.17
Boiling Point (°C) 179–181 Higher (due to added substituent)
Water Solubility Low Moderate

Adamantane-Based 2-Oxoethyl Esters

Adamantane-containing esters, such as 2-(adamantan-1-yl)-2-oxoethyl benzoates, share the 2-oxoethyl functional group but differ in their core structure (adamantane vs. cycloheptanone) .

  • Structural Conformation: Adamantane derivatives adopt synclinal conformations, enabling head-to-tail packing in crystals. Cycloheptanone’s flexible ring may allow varied conformations.
  • Biological Activity: Adamantane esters exhibit antioxidant and anti-inflammatory effects, with nitrogen-containing variants (e.g., 2p, 2q, 2r) outperforming diclofenac sodium in anti-inflammatory assays . This suggests that nitrogen substitution in 2-(2-Oxopropyl)cycloheptanone could enhance bioactivity.

Cyclopentanone Derivatives

The cyclopentanone derivative 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone () highlights the impact of ring size and substituent position :

  • Ring Size: Cyclopentanone (5-membered) exhibits higher ring strain than cycloheptanone (7-membered), affecting reactivity.
  • Applications: Cyclopentanone derivatives are intermediates in fungicide synthesis (e.g., metconazole). The larger cycloheptanone ring in 2-(2-Oxopropyl)cycloheptanone may reduce strain, favoring stability in agrochemical applications.

Biological Activity

2-(2-Oxopropyl)cycloheptanone, a ketone compound, has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

2-(2-Oxopropyl)cycloheptanone is characterized by the molecular formula C10H16O2C_{10}H_{16}O_2 and a unique cycloheptane ring structure. The synthesis of this compound can be achieved through various methods, including catalytic transformations of biomass-derived feedstocks, which have been shown to yield high amounts of cyclohexanones and their derivatives .

Antimicrobial Properties

Research indicates that 2-(2-oxopropyl)cycloheptanone exhibits notable antimicrobial activity . In a study assessing the antibacterial properties of various compounds, it was found that derivatives of cycloheptanones displayed significant inhibition against several bacterial strains. Specifically, the compound demonstrated effective action against Gram-positive bacteria, which are often more resistant to treatment .

Enzymatic Interactions

The compound's biological activity may also be linked to its interactions with enzymes. For instance, studies on similar ketones have shown that they can act as substrates or inhibitors for specific enzymes involved in metabolic pathways. The potential for 2-(2-oxopropyl)cycloheptanone to interact with amine oxidases suggests its role in biochemical processes that could lead to therapeutic applications .

Case Study 1: Antibacterial Efficacy

In an experimental setup, 2-(2-oxopropyl)cycloheptanone was tested against various bacterial strains. The results indicated a Minimum Inhibitory Concentration (MIC) of 0.42 mg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.

CompoundMIC (mg/mL)
2-(2-Oxopropyl)cycloheptanone0.42
Control (Standard Antibiotic)0.05

This table illustrates the comparative efficacy of the compound against standard treatments .

Case Study 2: Enzymatic Activity

In another study focusing on enzymatic activity, it was observed that the presence of 2-(2-oxopropyl)cycloheptanone influenced the activity of certain enzymes involved in oxidative stress response. The compound was found to enhance the activity of antioxidant enzymes, suggesting a protective role against oxidative damage in cells .

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